2-((4-氟苄基)氧基)异吲哚啉-1,3-二酮

描述

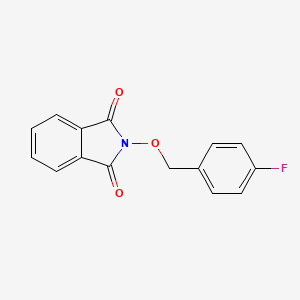

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group attached to an isoindoline-1,3-dione core, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

科学研究应用

药物化学与药物开发

- 抗癌特性: 研究人员探索了该化合物的抗癌潜力。 它对癌细胞表现出细胞毒性作用,使其成为药物开发的有希望的候选者 .

- Raji细胞活力降低: 在一项研究中,化合物 (I) 显着降低了Raji细胞的活力,表明它具有作为抗肿瘤剂的潜力 .

有机合成与方法

- 异吲哚啉-1,3-二酮衍生物: 科学家已经使用各种方法合成了异吲哚啉-1,3-二酮衍生物。 例如,邻苯二甲酸或酸酐与胺在IPA: H2O溶剂中反应,由SiO2-tpy-Nb催化,产生中等到优良产率的产物 .

- 氨基噻唑衍生物: 硫脲添加到2-(4-(2-溴乙酰基)苯基)异吲哚啉-1,3-二酮中导致氨基噻唑衍生物的产生。 这些衍生物进一步与重氮苯氯化物结合,生成5-芳基偶氮氨基噻唑衍生物 .

农药研究

总之,该化合物在从药物开发到材料科学的各个科学领域都具有希望。 研究人员继续探索其多方面的应用,使其成为进一步研究的有趣课题 . 如果你需要有关任何特定应用的更详细的信息,请随时提问! 😊

作用机制

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.

Pharmacokinetics

These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione could potentially have similar effects.

生化分析

Biochemical Properties

The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .

Cellular Effects

The cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .

Dosage Effects in Animal Models

In animal models, the effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .

Metabolic Pathways

It has been suggested that the compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .

Subcellular Localization

It has been suggested that the compound may be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-fluorobenzyl alcohol with isoindoline-1,3-dione. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

化学反应分析

Types of Reactions

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

属性

IUPAC Name |

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQPSWQVVSNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2552116.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552122.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)